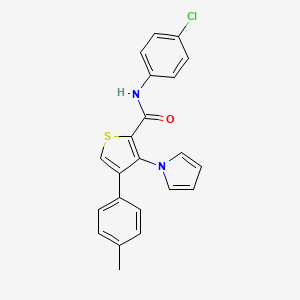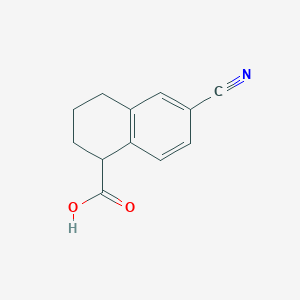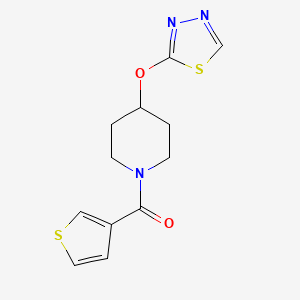
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone, also known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. This drug has been shown to have potential as a disease-modifying therapy for Alzheimer's disease, which is a progressive neurodegenerative disorder that affects millions of people worldwide.
Scientific Research Applications
Synthesis and Characterization
- Novel compounds with thiadiazole and thiophene structures have been synthesized and characterized using various spectroscopic methods. These compounds' structural optimization and theoretical vibrational spectra interpretations were performed using density functional theory (DFT) calculations. Such studies aid in understanding the compounds' stability, reactivity, and antibacterial activity (Shahana & Yardily, 2020).
Antitumor Activity
- Research into thiadiazole derivatives has demonstrated potential anticancer properties. Specific derivatives have shown inhibitory effects on the growth of a wide range of cancer cell lines, particularly leukemia and non-small lung cancer. This highlights the compounds' promise as leads in new cancer treatment developments (Bhole & Bhusari, 2011).
Antimicrobial and Antifungal Activities
- The antimicrobial and antifungal activities of various thiadiazole derivatives have been evaluated, with some compounds displaying significant activity. Such findings suggest these compounds' potential use in developing new antimicrobial agents (Syed, Alagwadi, & Alegaon, 2013).
Structural and Theoretical Analysis
- Detailed structural analysis and Hirshfeld surface analysis of related heterocyclic compounds have been performed to understand their molecular interactions in the solid state. These analyses are crucial for drug design by elucidating how molecular features contribute to biological activity (Prasad et al., 2018).
Selective Estrogen Receptor Modulator (SERM) Development
- Certain thiophene and piperidine derivatives have been identified as novel, potent SERMs with significant potential to antagonize estrogen in uterine tissue and human mammary cancer cells. This discovery could lead to the development of new therapeutic agents for conditions such as breast cancer and osteoporosis (Palkowitz et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c16-11(9-3-6-18-7-9)15-4-1-10(2-5-15)17-12-14-13-8-19-12/h3,6-8,10H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLQYOZXXNLAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

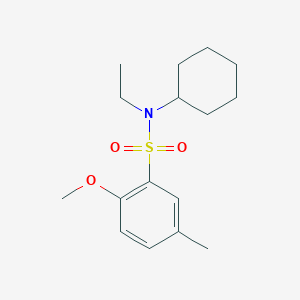

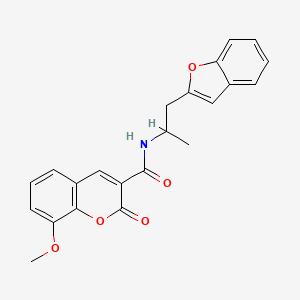

![1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)sulfonyl]piperazine](/img/structure/B2596169.png)


![2,2-Dimethyl-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2596174.png)
![N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2596176.png)

![1-(3-chloro-4-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2596180.png)
